molecular formula C19H27FO3 B12574060 (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one CAS No. 515159-76-9

(3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one

Cat. No.: B12574060
CAS No.: 515159-76-9
M. Wt: 322.4 g/mol
InChI Key: SSZIYHKWAOUYCI-AIFYEBACSA-N
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Description

(3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one is a synthetic steroidal compound. It is characterized by the presence of a fluorine atom at the 16th position and hydroxyl groups at the 3rd and 7th positions on the androstane skeleton. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one typically involves multiple steps, starting from a suitable steroidal precursor. The introduction of the fluorine atom at the 16th position can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The hydroxyl groups at the 3rd and 7th positions can be introduced via selective hydroxylation reactions using oxidizing agents like osmium tetroxide or potassium permanganate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group at the 17th position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, osmium tetroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones at the 3rd and 7th positions.

    Reduction: Formation of hydroxyl groups at the 17th position.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds and for studying reaction mechanisms involving fluorinated steroids.

    Biology: Investigated for its potential effects on cellular processes and its interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes involving fluorinated steroids.

Mechanism of Action

The mechanism of action of (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets and pathways. The fluorine atom at the 16th position can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The hydroxyl groups at the 3rd and 7th positions may also play a role in the compound’s interactions with proteins and other biomolecules, influencing its overall effects.

Comparison with Similar Compounds

Similar Compounds

    (3alpha,16alpha)-3,16-Dihydroxyandrost-5-en-17-one: Lacks the fluorine atom at the 16th position.

    (3alpha,16alpha)-16-Fluoro-3-hydroxyandrost-5-en-17-one: Lacks the hydroxyl group at the 7th position.

    (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-ol: Has a hydroxyl group instead of a carbonyl group at the 17th position.

Uniqueness

The presence of the fluorine atom at the 16th position in (3alpha,16alpha)-16-Fluoro-3,7-dihydroxyandrost-5-en-17-one distinguishes it from other similar compounds. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it unique and valuable for various research applications.

Properties

CAS No.

515159-76-9

Molecular Formula

C19H27FO3

Molecular Weight

322.4 g/mol

IUPAC Name

(3R,7R,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H27FO3/c1-18-5-3-11(21)7-10(18)8-15(22)16-12(18)4-6-19(2)13(16)9-14(20)17(19)23/h8,11-16,21-22H,3-7,9H2,1-2H3/t11-,12+,13+,14-,15+,16-,18+,19+/m1/s1

InChI Key

SSZIYHKWAOUYCI-AIFYEBACSA-N

Isomeric SMILES

C[C@]12CC[C@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C)O)O

Canonical SMILES

CC12CCC(CC1=CC(C3C2CCC4(C3CC(C4=O)F)C)O)O

Origin of Product

United States

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